[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate
Description
[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate is a bicyclic organic compound featuring a 7-oxabicyclo[2.2.1]heptane core substituted with hydroxymethyl and acetate ester groups. The compound’s bicyclic framework suggests stability comparable to other bicyclo[2.2.1]heptane derivatives, which are often utilized in pharmaceuticals and fragrances due to their rigid, three-dimensional structures .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(12)13-7-10-4-2-9(6-11,14-10)3-5-10/h11H,2-7H2,1H3 |
InChI Key |
YBEBOPPYUVOMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(O1)(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the Diels-Alder reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate and structurally related compounds:
Key Observations :
Functional Group Diversity : The hydroxymethyl group distinguishes it from simpler bicyclic ethers (e.g., 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane), enabling further derivatization for drug synthesis .
Biological Relevance : Compared to β-lactam-containing bicyclo[3.2.0]heptanes (e.g., dimethyl-7-oxo-4-thia-1-azabicyclo[...]), the target compound lacks nitrogen or sulfur heteroatoms, suggesting divergent pharmacological pathways .
Synthetic Utility : Its structure aligns with intermediates in statin synthesis (e.g., rosuvastatin intermediates mentioned in ), though direct applications remain underexplored .
Research Findings and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
